

Application Notes and Protocols for Pyrazinyl Chalcones in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one*

Cat. No.: *B058401*

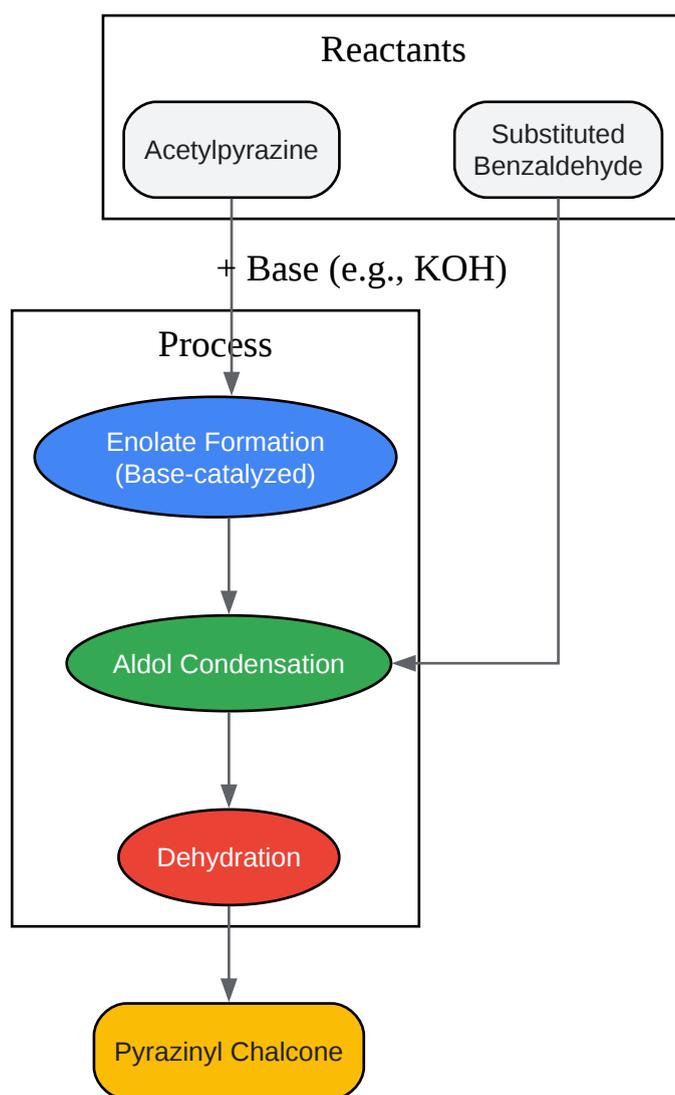
[Get Quote](#)

Foreword: The Pyrazinyl Chalcone Scaffold - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. Chalcones, belonging to the flavonoid family, represent one such scaffold.[1] Characterized by a 1,3-diphenylprop-2-en-1-one core, these α,β -unsaturated ketones serve as crucial biosynthetic precursors to all flavonoids and exhibit a remarkable spectrum of biological activities.[2] The introduction of nitrogen-containing heterocycles into the chalcone framework has proven to be a highly effective strategy for modulating and enhancing these activities.[3] This guide focuses specifically on pyrazinyl chalcones, where one of the aromatic rings is replaced by a pyrazine moiety. This modification introduces unique physicochemical properties, including altered hydrogen bonding capacity, polarity, and metabolic stability, making pyrazinyl chalcones a particularly compelling class of compounds for therapeutic development.[4] This document provides an in-depth exploration of their synthesis, therapeutic applications, and detailed protocols for their evaluation, designed for researchers and scientists in the field of drug development.

Synthesis of Pyrazinyl Chalcones: The Claisen-Schmidt Condensation

The most prevalent and efficient method for synthesizing pyrazinyl chalcones is the Claisen-Schmidt condensation.[5][6] This base-catalyzed reaction involves the condensation of an appropriate acetylpyrazine with a substituted benzaldehyde. The choice of base is critical; strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the α -carbon of the acetylpyrazine, generating a reactive enolate ion.[7][8] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde, followed by dehydration to yield the characteristic α,β -unsaturated carbonyl system of the chalcone.



[Click to download full resolution via product page](#)

Caption: Workflow of Pyrazinyl Chalcone Synthesis.

Protocol 1: General Synthesis of a (E)-1-(Pyrazin-2-yl)-3-phenylprop-2-en-1-one Derivative

Rationale: This protocol employs a standard Claisen-Schmidt condensation under basic conditions. Ethanol is chosen as the solvent due to its ability to dissolve both reactants and the base. The reaction is typically run at room temperature to minimize side reactions. Pouring the reaction mixture into ice-cold water facilitates the precipitation of the crude chalcone product, which is often poorly soluble in water.

Materials:

- 2-Acetylpyrazine
- Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
- Ethanol
- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
- Ice-cold distilled water
- Hydrochloric Acid (HCl, dilute)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Buchner funnel and filter paper

Procedure:

- **Reactant Dissolution:** In a round-bottom flask, dissolve 2-acetylpyrazine (10 mmol) and the selected substituted benzaldehyde (10 mmol) in 20-30 mL of ethanol. Stir at room temperature until a homogenous solution is formed.
- **Catalyst Addition:** While stirring, slowly add an aqueous or ethanolic solution of KOH (e.g., 40% aqueous solution, 5 mL) dropwise to the reaction mixture.[8] The addition of a strong

base is the critical step that initiates the condensation by forming the enolate of 2-acetylpyrazine.

- **Reaction Monitoring:** A color change is often observed upon addition of the base. Allow the reaction to stir at room temperature for 4-24 hours.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Product Precipitation:** Once the reaction is complete, pour the mixture slowly into a beaker containing 200 mL of ice-cold distilled water with constant stirring.[10] The chalcone product, being organic and generally water-insoluble, will precipitate out of the aqueous solution.
- **Neutralization & Isolation:** Neutralize the mixture with dilute HCl to a pH of ~7. This step ensures that any remaining base is quenched and the product is in its neutral form.
- **Filtration and Washing:** Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product several times with cold distilled water to remove any inorganic impurities and residual base.
- **Drying and Recrystallization:** Dry the crude product in a desiccator or a vacuum oven. For purification, recrystallize the solid from a suitable solvent, such as ethanol, to obtain the pure pyrazinyl chalcone.
- **Characterization:** Confirm the structure of the synthesized compound using standard analytical techniques, including IR, $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, and Mass Spectrometry.[3][11] The $^1\text{H-NMR}$ is particularly useful for confirming the trans configuration of the enone double bond, typically indicated by a large coupling constant ($J \approx 15\text{-}16\text{ Hz}$) between the vinylic protons.[12]

Therapeutic Applications and Biological Evaluation

Pyrazinyl chalcones have demonstrated a wide array of pharmacological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

The anticancer potential of chalcones is well-documented, stemming from their ability to interact with numerous molecular targets and modulate key signaling pathways involved in

cancer cell proliferation, apoptosis, and metastasis.[1][2][13] Pyrazinyl chalcones, in particular, have been evaluated against various human cancer cell lines, including breast (MCF-7), lung (A-549), and colon (Colo-205).[14]

Mechanism of Action: Pyrazinyl chalcones often exert their anticancer effects through multiple mechanisms. They have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[15] A critical pathway often implicated is the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation.[16] Inhibition of this pathway by chalcone derivatives can lead to cell cycle arrest and apoptosis.[15]

Caption: Inhibition of the PI3K/Akt Pathway.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity. Doxorubicin is included as a positive control, as it is a well-established chemotherapeutic agent.

Materials:

- Synthesized pyrazinyl chalcone derivatives
- Human cancer cell line (e.g., MCF-7)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Dimethyl Sulfoxide (DMSO)

- Doxorubicin (positive control)
- Sterile 96-well microtiter plates
- Multichannel pipette
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader (570 nm)

Procedure:

- **Cell Seeding:** Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Preparation:** Prepare stock solutions of the pyrazinyl chalcones and doxorubicin in DMSO. Create a series of dilutions in the growth medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
- **Cell Treatment:** After 24 hours, remove the old medium and treat the cells with 100 µL of medium containing various concentrations of the chalcone derivatives.[1] Include a vehicle control (medium with DMSO) and a positive control (doxorubicin).
- **Incubation:** Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[1] During this time, viable cells will convert the MTT into formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
- **Absorbance Measurement:** Measure the absorbance of each well at 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis. The IC₅₀ is a key parameter for quantifying the cytotoxic potential of a compound.[1]

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[17] Pyrazinyl chalcones have emerged as a promising scaffold for this purpose, exhibiting activity against a range of bacteria, fungi, and mycobacteria.[5][6][18]

Structure-Activity Relationship (SAR): Studies have consistently shown that the antimicrobial potency of pyrazinyl chalcones is significantly influenced by the substituents on the benzaldehyde ring (Ring B).

- **Electron-Withdrawing Groups (EWGs):** The presence of EWGs, such as halogens (Cl, Br) or nitro groups (NO₂), particularly at the 2- or 4-position of Ring B, generally enhances antifungal and antimycobacterial activity.[5][6] This is likely due to an increase in the electrophilicity of the β-carbon of the enone system, making it more susceptible to nucleophilic attack by biological targets like cysteine residues in enzymes.
- **Alkyl Groups:** The effect of alkyl substitution on the pyrazine ring is less straightforward. In some series, non-branched alkyl groups favored antifungal potency, while bulkier groups like tert-butyl seemed beneficial for antimycobacterial activity.[5]

Compound Series	Key Substituents	Target Organism(s)	Observed Activity/Trend	Reference
(E)-1-(5-alkylpyrazin-2-yl)-3-(hydroxyphenyl)prop-2-en-1-ones	H, non-branched alkyl on pyrazine	Trichophyton mentagrophytes	Highest antifungal potency	[5]
(E)-1-(5-alkylpyrazin-2-yl)-3-(hydroxyphenyl)prop-2-en-1-ones	tert-butyl on pyrazine	Mycobacteria	Favorable for antimycobacterial potency	[5]
Halogenated Pyrazinyl Chalcones	2-Cl or 2-Br on Ring B	Trichophyton interdigitale, Candida glabrata	Notable growth inhibition	[6][18]
Halogenated Pyrazinyl Chalcones	2-Cl on Ring B	Staphylococcus sp.	Highest inhibitory effect	[6][18]
Nitro-substituted Pyrazinyl Chalcones	NO ₂ on Ring B	Trichophyton mentagrophytes, M. tuberculosis	Highest potency in the series	[5]

Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution

Rationale: The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][17] The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation.[10] This protocol provides a reproducible method for screening pyrazinyl chalcones against a panel of relevant bacterial and fungal strains.

Materials:

- Synthesized pyrazinyl chalcone derivatives

- Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- Sterile 96-well microtiter plates
- Standard control antibiotic (e.g., Ciprofloxacin, Fluconazole)
- DMSO
- Spectrophotometer or McFarland standards
- Incubator

Procedure:

- **Inoculum Preparation:** Culture the test microorganism in an appropriate broth overnight. Dilute the culture in fresh broth to achieve a standardized inoculum concentration, typically adjusted to a 0.5 McFarland standard ($\sim 1-5 \times 10^8$ CFU/mL for bacteria), which is then further diluted to a final concentration of $\sim 5 \times 10^5$ CFU/mL in the test wells.[\[10\]](#)[\[19\]](#)
- **Compound Dilution Series:** In a sterile 96-well plate, add 100 μ L of sterile broth to each well. Prepare a stock solution of the chalcone in DMSO and add 100 μ L to the first well. Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, across the plate.[\[20\]](#)
- **Inoculation:** Add 10 μ L of the standardized inoculum to each well, except for the negative (sterility) control well.
- **Controls:** Include a positive growth control (inoculum in broth without any compound) and a negative control (broth only) for each plate. A standard antibiotic should also be tested under the same conditions to validate the assay.
- **Incubation:** Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.[\[10\]](#)[\[21\]](#)
- **MIC Determination:** After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is

observed.[19] This can be confirmed by measuring the optical density with a plate reader.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Chalcones are known to possess significant anti-inflammatory properties, often by inhibiting key enzymes like cyclooxygenase (COX) or modulating inflammatory signaling pathways such as NF- κ B.[7][22] Pyrazole-containing chalcones have shown potent activity, in some cases greater than the standard drug indomethacin.[22] While less explored than their anticancer or antimicrobial effects, the anti-inflammatory potential of pyrazinyl chalcones represents a promising area for future research. Evaluation can be performed using methods like the carrageenan-induced rat paw edema assay for in vivo studies or the HRBC membrane stabilization method for in vitro screening.[7][23]

Conclusion and Future Perspectives

Pyrazinyl chalcones stand out as a versatile and privileged scaffold in medicinal chemistry. Their straightforward synthesis via the Claisen-Schmidt condensation allows for the rapid generation of diverse chemical libraries. The accumulated evidence strongly supports their potential as anticancer and antimicrobial agents, with clear structure-activity relationships beginning to emerge, particularly the positive influence of electron-withdrawing groups on the B-ring for antimicrobial potency.

Future research should focus on several key areas:

- **Mechanism Deconvolution:** While pathways like PI3K/Akt have been identified, a deeper understanding of the specific molecular targets for the most potent compounds is needed.
- **Pharmacokinetic Profiling:** To advance these compounds towards clinical consideration, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are essential.
- **Expansion of Therapeutic Targets:** The anti-inflammatory and antioxidant activities of pyrazinyl chalcones are comparatively underexplored and warrant further investigation.[24]
[25]

- Hybrid Molecules: The chalcone scaffold is an excellent platform for creating hybrid molecules by combining it with other pharmacophores to develop multi-target agents.[13]

By leveraging the established synthetic protocols and biological assays outlined in this guide, researchers can effectively explore the rich medicinal chemistry of pyrazinyl chalcones and contribute to the development of next-generation therapeutic agents.

References

- BenchChem. (n.d.). Application Notes and Protocols for Assessing the Anti-Cancer Properties of Synthetic Chalcone Derivatives.
- Unknown. (n.d.). Synthesis and Antimicrobial activities of Various Pyrazolines from Chalcones.
- ResearchGate. (n.d.). Antimicrobial activity of 1,3-diaryl pyrazole-based chalcone derivatives (6a-h). [Diagram].
- BenchChem. (n.d.). Protocol for Testing the Antimicrobial Activity of Chalcone Derivatives.
- Opletalova, V., et al. (n.d.). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. PMC - NIH.
- Gawali, R., & Bhosale, R. (2021). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. *European Journal of Cardiovascular Medicine*, 11(4), 62-67.
- Unknown. (2019). Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. PMC - NIH.
- RSC Publishing. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies.
- Kucerova-Chlupacova, M., et al. (n.d.). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. PMC.
- Unknown. (n.d.). A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives.
- Reddy, P. V. R., et al. (2024). Design, Synthesis and Anticancer Evaluation of Chalcone functionality bearing Benzothiazol-oxazole-pyrazine as Anticancer Agents. ResearchGate.
- Kucerova-Chlupacova, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. PubMed.
- Unknown. (n.d.). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitriles and Study of their Anti-inflammatory Activity. *Oriental Journal of Chemistry*.
- Unknown. (n.d.). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. PMC - NIH.
- Unknown. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central.

- Asrar, et al. (2024). Novel chalcone derivatives as anti-inflammatory agents evaluated. World Journal of Pharmaceutical Research.
- Noser, A. A., et al. (n.d.). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. PubMed Central.
- BenchChem. (n.d.). Synthesis of Chalcone Derivatives as Potent Antimicrobial Agents: Application Notes and Protocols.
- Semantic Scholar. (n.d.). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway.
- Suma, T. A., Wahyuningsih, S. P. D., & Mustofa, M. (2024). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Medical Sains: Jurnal Ilmiah Kefarmasian, 9(3), 655-664.
- Unknown. (n.d.). Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives. Oriental Journal of Chemistry.
- Unknown. (n.d.). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. NIH.
- Unknown. (n.d.). Design, synthesis and evaluation of chalcones as anti-microbial agent.
- Unknown. (n.d.). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. NIH.
- Unknown. (n.d.). Design of potent fluoro-substituted chalcones as antimicrobial agents. PMC - NIH.
- eLife. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction.
- ResearchGate. (n.d.). Chalcone–pyrazine derivatives 46–67. [Diagram].
- Pop, C., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. PubMed.
- Kamal, A., et al. (n.d.). Synthesis of Chalcones with Anticancer Activities. MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]

- 3. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitriles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 13. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 16. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis and evaluation of chalcones as anti-microbial agent - Indian J Forensic Community Med [ijfcm.org]
- 22. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel chalcone derivatives as anti-inflammatory agents evaluated. [wisdomlib.org]
- 24. Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Pyrazinyl Chalcones in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058401#application-of-pyrazinyl-chalcones-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com